molecular formula C11H23NOS2 B14779937 1-Isobutoxyethyl diethylcarbamodithioate

1-Isobutoxyethyl diethylcarbamodithioate

Cat. No.: B14779937
M. Wt: 249.4 g/mol
InChI Key: WZVQEUREFYMQRA-UHFFFAOYSA-N
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Description

1-Isobutoxyethyl diethylcarbamodithioate is a chemical compound with the molecular formula C11H23NOS2 and a molecular weight of 249.44 g/mol . This compound is known for its unique structure, which includes an isobutoxyethyl group and a diethylcarbamodithioate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 1-Isobutoxyethyl diethylcarbamodithioate involves several steps. One common method includes the reaction of diethylamine with carbon disulfide to form diethylcarbamodithioic acid. This intermediate is then reacted with 1-isobutoxyethanol under controlled conditions to yield the final product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

1-Isobutoxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Isobutoxyethyl diethylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: Although not widely used in clinical settings, it is explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: In industrial applications, it is used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isobutoxyethyl diethylcarbamodithioate involves its interaction with specific molecular targets. In polymerization reactions, it acts as a chain transfer agent, facilitating the controlled growth of polymer chains. The compound’s sulfur-containing groups play a crucial role in its reactivity, allowing it to form stable intermediates and products .

In biological systems, its mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-Isobutoxyethyl diethylcarbamodithioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and functional properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C11H23NOS2

Molecular Weight

249.4 g/mol

IUPAC Name

1-(2-methylpropoxy)ethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C11H23NOS2/c1-6-12(7-2)11(14)15-10(5)13-8-9(3)4/h9-10H,6-8H2,1-5H3

InChI Key

WZVQEUREFYMQRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(C)OCC(C)C

Origin of Product

United States

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